O-(3-Fluoro-2-methoxybenzyl)hydroxylamine
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Overview
Description
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol It is characterized by the presence of a hydroxylamine group attached to a fluorinated methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and solvent extraction to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in biochemical assays and drug development to study protein function and identify potential therapeutic targets .
Comparison with Similar Compounds
Similar Compounds
- O-[(3-chloro-2-methoxyphenyl)methyl]hydroxylamine
- O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
- O-[(3-iodo-2-methoxyphenyl)methyl]hydroxylamine
Uniqueness
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits different reactivity and stability compared to its chloro, bromo, and iodo analogs, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO2/c1-11-8-6(5-12-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
IPPKEDJRTCIESR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CON |
Origin of Product |
United States |
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